2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.: 893927-34-9
Cat. No.: VC4219512
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893927-34-9 |
|---|---|
| Molecular Formula | C19H16ClN3O3S |
| Molecular Weight | 401.87 |
| IUPAC Name | 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) |
| Standard InChI Key | PDLPKNCGYNJYDU-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Introduction
The compound 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that belongs to the class of thienopyrazoles, which are known for their diverse biological activities. This compound combines a thieno[3,4-c]pyrazole core with a phenyl ring and a chlorophenyl group, making it a potential candidate for various pharmaceutical applications.
Molecular Formula and Weight
-
Molecular Formula: CHClNOS
-
Molecular Weight: Approximately 446.9 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process, starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the phenyl and 4-chlorophenyl groups would follow, potentially through nucleophilic substitution or coupling reactions.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | Approximately 446.9 g/mol |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Organic solvents like DMSO and DMF |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume